molecular formula C22H18ClNO4 B13821912 Benzyl 2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Benzyl 2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Cat. No.: B13821912
M. Wt: 395.8 g/mol
InChI Key: ITOQZFZYKJYLSZ-UHFFFAOYSA-N
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Description

Benzyl 2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and an epoxyisoindole moiety. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Benzyl 2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Benzyl 2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and benzyl-substituted compounds, such as:

  • Benzyl 2-(4-bromophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
  • Benzyl 2-(4-fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Uniqueness

What sets Benzyl 2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

benzyl 3-(4-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C22H18ClNO4/c23-15-6-8-16(9-7-15)24-13-22-11-10-17(28-22)18(19(22)20(24)25)21(26)27-12-14-4-2-1-3-5-14/h1-11,17-19H,12-13H2

InChI Key

ITOQZFZYKJYLSZ-UHFFFAOYSA-N

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)Cl)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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